molecular formula C11H12N4O2 B8773563 5-Nitro-2-(piperazin-1-yl)benzonitrile CAS No. 288251-86-5

5-Nitro-2-(piperazin-1-yl)benzonitrile

Cat. No. B8773563
Key on ui cas rn: 288251-86-5
M. Wt: 232.24 g/mol
InChI Key: LAZSCXFXUBMGGC-UHFFFAOYSA-N
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Patent
US06399614B1

Procedure details

A mixture of 2-chloro-5-nitrobenzonitrile (1 g) and piperazine (2.12 g) in ethylene glycol monomethyl ether (5 mL) was heated at 60° C. for 30 minutes. After cooling to room temperature, H2O was added (50 mL) and the solution extracted with CH2Cl2 (3×25 mL). The combined organic layers were washed with H2O, dried over Na2SO4 and evaporated to dryness to give 1.27 g (99%) of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.O>COCCO>[C:4]([C:3]1[CH:6]=[C:7]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:9][C:2]=1[N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)#[N:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.12 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with CH2Cl2 (3×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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